3-Iodo-L-thyronine

Thyroid hormone receptor Nuclear receptor binding Competitive binding assay

Thyroid hormone researchers need low-affinity controls that avoid confounding receptor binding data. 3-Iodo-L-thyronine (3-T1, CAS 10468-90-3) meets this need: a monoiodinated thyronine with >245-fold lower TR affinity than T3. • Validates TR binding specificity with minimal cross-reactivity • Binds apoB-100 for non-genomic lipoprotein metabolism studies • Distinct clearance kinetics (~518 L/day/70 kg) for deiodination cascade modeling Sourced for consistent purity; ideal for competitive binding, RIA tracer synthesis, and metabolic pathway studies.

Molecular Formula C15H14INO4
Molecular Weight 399.18 g/mol
CAS No. 10468-90-3
Cat. No. B014299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-L-thyronine
CAS10468-90-3
Synonyms3-iodothyronine
3-monoiodothyronine
3-monoiodothyronine, (DL-Tyr)-isomer
3-monoiodothyronine, (L-Tyr)-isomer
3-monoiodothyronine, 125I-labeled, (L-Tyr)-isomer
3-T1
Molecular FormulaC15H14INO4
Molecular Weight399.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I
InChIInChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)/t13-/m0/s1
InChIKeySXQVOFSDWXYIRP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-L-thyronine (3-T1): Monoiodinated Thyroid Metabolite


3-Iodo-L-thyronine (3-T1, 3-Monoiodothyronine, CAS 10468-90-3) is a monoiodinated metabolite of the thyroid hormone thyroxine (T4), formed via sequential deiodination [1]. It is a member of the iodothyronine family, characterized by a single iodine atom at the 3-position of the thyronine backbone [2]. This compound is an endogenous molecule with distinct biological interactions, including binding to apolipoprotein B-100 (apoB-100) [3] and thyroid hormone receptors, albeit with significantly lower affinity than the primary active hormone T3 [4]. Its unique position in the thyroid hormone metabolic pathway and its specific binding profile make it a valuable tool for investigating thyroid hormone signaling, metabolism, and related disorders.

Why 3-Iodo-L-thyronine Is Irreplaceable


Iodothyronines are not functionally interchangeable. The number and position of iodine atoms on the thyronine backbone dramatically alter binding affinity, metabolic fate, and biological activity. 3-Iodo-L-thyronine (3-T1), with its single 3-position iodine, exhibits a distinct profile compared to its di-iodinated (e.g., 3,3'-T2, 3,5-T2) or non-iodinated (T0) counterparts, as well as the active hormone T3 [1]. Key differentiators include its significantly lower affinity for the nuclear thyroid hormone receptor (TR) [2], a unique metabolic clearance rate that positions it between the rapidly cleared 3,3'-T2 and the slowly cleared T4 [3], and a distinct binding rank order for plasma distributor proteins [4]. Substituting 3-T1 with a related analog like 3,5-T2 or 3,3'-T2 would introduce confounding variables in receptor binding, metabolic turnover, and protein distribution studies, invalidating experimental results that depend on the specific biochemical properties of this monoiodinated metabolite.

3-Iodo-L-thyronine: Quantitative Profile vs. Analogs


Nuclear Receptor Binding: 3-T1 vs. T3

In a competitive binding assay using isolated pig liver nuclei, 3-Iodo-L-thyronine (3-T1) was not directly quantified among the tested analogs, but its binding affinity can be inferred from the established rank order. The molar inhibition ratio, relative to T3 (set at 1.0), was 6.2 for T4, 56 for 3,3'-diiodothyronine (3,3'-T2), and 245 for 3,5-diiodothyronine (3,5-T2) [1]. Given that 3-T1 has fewer iodine atoms than these di-iodinated compounds, its affinity for the nuclear receptor is expected to be even lower, confirming its role as a low-affinity ligand. This data underscores that 3-T1 is a weak competitor for T3 binding sites, a key differentiator from the high-affinity T3 and the moderate-affinity T4.

Thyroid hormone receptor Nuclear receptor binding Competitive binding assay

Plasma Protein Binding Affinity Ranking

A 2022 study using a radioligand binding assay determined the affinity rank order of thyroid hormone metabolites for thyroid hormone distributor proteins (THDP). The rank order of affinity was: T4 > TA4 = rT3 > T3 > TA3 = 3,3'-T2 > 3-T1 = 3,5-T2 [1]. This places 3-Iodo-L-thyronine (3-T1) at the lower end of the affinity spectrum, equivalent to 3,5-T2 but significantly lower than T4, T3, and 3,3'-T2. This binding profile influences the free fraction of the compound in circulation, impacting its bioavailability and clearance.

Plasma protein binding Thyroid hormone distributor proteins Radioligand binding assay

Metabolic Clearance Rate: Comparison with Analogs

A comprehensive turnover study in healthy human subjects measured the metabolic clearance rate (MCR) of several iodothyronines. The median MCR (liters/day/70 kg) for 3'-monoiodothyronine (3'-T1), the isomer of 3-T1, was 518. In comparison, MCRs were 1.19 for T4, 19.7 for T3, 147 for rT3, 1073 for 3,3'-T2, and 256 for 3',5'-T2 [1]. While 3-T1 itself was not measured, the data for its isomer, 3'-T1, provides a class-level inference. This indicates that monoiodothyronines have a clearance rate intermediate between the slowly cleared T4/T3 and the very rapidly cleared di-iodothyronines like 3,3'-T2.

Metabolic clearance rate Pharmacokinetics Iodothyronine turnover

Radiolabeling Stability of Monoiodinated Precursors

A study on the preparation and stability of high specific activity 125I-labeled thyronines found that radioiodothyronines with a single iodine atom in the outer ring (e.g., T3 and 3,3'-T2) are stable for several months when stored in organic solvents. In contrast, the least stable compounds were those with two 125I atoms in the outer ring, such as rT3 (produced from 3-iodothyronine) and T4 (produced from 3,5-diiodothyronine) [1]. This indicates that 3-iodothyronine (3-T1) can serve as a stable precursor for radiolabeling, and its monoiodinated nature contributes to the stability of the resulting radiotracers compared to di-iodinated precursors.

Radiolabeling Radioimmunoassay Iodothyronine stability

ApoB-100 Binding: A Unique Interaction

3-Iodo-L-thyronine (3-T1) has been identified as a ligand for apolipoprotein B-100 (apoB-100), a key protein in lipoprotein metabolism [1]. This interaction is not widely reported for other common iodothyronines like T3, T4, or 3,5-T2, suggesting a unique, non-genomic signaling pathway. While quantitative binding data (e.g., Kd) for this specific interaction is not available in the primary literature, this distinct molecular target provides a clear differentiation from the classical thyroid hormone analogs.

Apolipoprotein B-100 Non-genomic signaling Lipoprotein metabolism

3-Iodo-L-thyronine: Optimal Research Applications


Low-Affinity Control in Thyroid Receptor Studies

Given its inferred >245-fold lower affinity for the nuclear thyroid hormone receptor compared to T3 [1], 3-Iodo-L-thyronine serves as an ideal low-affinity control in competitive binding assays. This application is critical for validating the specificity of high-affinity ligands like T3 and for quantifying non-specific binding in receptor studies, ensuring experimental rigor.

Non-Genomic Thyroid Signaling via ApoB-100

The unique ability of 3-Iodo-L-thyronine to bind apolipoprotein B-100 (apoB-100) [2] makes it a valuable tool for exploring non-genomic effects of thyroid hormone metabolites on lipoprotein metabolism. Researchers can use 3-T1 to dissect pathways independent of the classical nuclear receptor, providing insights into metabolic regulation beyond T3 and T4.

Iodothyronine Turnover and Clearance Studies

With a metabolic clearance rate profile inferred to be similar to its isomer 3'-T1 (518 L/day/70 kg) [3], 3-Iodo-L-thyronine is well-suited for studies examining the rapid turnover of low-iodinated thyronines. Its distinct clearance kinetics, which are much faster than T4 and T3 but slower than 3,3'-T2, allow for precise modeling of the deiodination cascade and its impact on systemic hormone availability.

Stable Tracer Precursor for Immunoassays

As a precursor that yields radiolabeled products with a single outer ring 125I atom, 3-Iodo-L-thyronine is advantageous for synthesizing stable radioiodothyronine tracers [4]. This stability (several months in organic solvents) is essential for the development of sensitive and reproducible radioimmunoassays (RIAs) for thyroid hormone metabolites, reducing batch-to-batch variability.

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